4-Phenyl-4-(pyrrolidin-1-yl)piperidine

Übersicht

Beschreibung

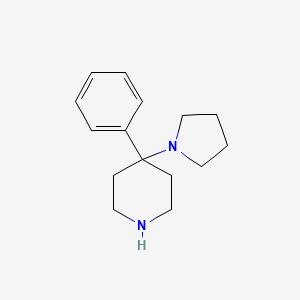

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a pyrrolidine ring

Vorbereitungsmethoden

One common synthetic route involves the reaction of 4-phenylpiperidine with pyrrolidine under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

4-Phenyl-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting the central nervous system.

Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or mechanical properties.

Wirkmechanismus

The mechanism of action of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

4-Phenyl-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:

4-Phenylpiperidine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

4-(Pyrrolidin-1-yl)piperidine: Lacks the phenyl group, affecting its interaction with molecular targets.

4-Phenyl-4-(morpholin-1-yl)piperidine: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in its chemical reactivity and biological activity.

Biologische Aktivität

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a phenyl group and a pyrrolidine moiety. Its molecular formula is , indicating the presence of two nitrogen atoms, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In a study evaluating various pyrrolidine derivatives, some compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.005 | S. aureus |

| Other Pyrrolidine Derivative | 0.020 | E. coli |

2. Anticancer Activity

Piperidine derivatives are being explored as potential anticancer agents. Specifically, studies have shown that this compound can inhibit cancer cell proliferation in vitro. The mechanism involves interaction with specific cellular pathways that regulate cell growth and apoptosis .

In a comparative study, several analogs were synthesized and tested for their cytotoxic effects on various cancer cell lines, revealing IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising anti-tubercular activity .

3. Neuropharmacological Effects

The interaction of this compound with neurotransmitter receptors suggests potential applications in psychiatry and neurology. Binding affinity studies have indicated that this compound may affect serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders such as depression and schizophrenia .

The biological activity of this compound can be attributed to its ability to modulate receptor activity in the central nervous system (CNS). The unique combination of piperidine and pyrrolidine rings enhances its binding affinity to various receptors:

Receptor Interactions

- Dopamine Receptors : Potential modulation may influence mood and behavior.

- Serotonin Receptors : Implicated in anxiety and depression management.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

- Anticonvulsant Activity : A study on N-substituted derivatives showed protective effects in animal models against seizures, indicating potential use in epilepsy treatment .

- Anti-inflammatory Properties : Compounds containing the pyrrolidine ring have demonstrated anti-inflammatory effects in vitro, suggesting applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

4-phenyl-4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELGPXSFFNRYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.